N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with a complex structure combining cyclopropyl, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Synthesis of the Pyrazole Ring: : Starting from commercially available thiophene-2-carboxylic acid and cyclopropylamine, the pyrazole ring can be constructed through cyclization reactions.
Formation of the Thiophene Moiety: : The thiophene ring is often introduced via palladium-catalyzed coupling reactions.
Linking the Functional Groups: : The final step involves the formation of the carboxamide linkage, usually through amide bond formation reactions using activating agents like EDCI or HATU.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production by using high-yield reactions and cost-effective reagents. Continuous flow chemistry could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The cyclopropyl group can be reduced under hydrogenation conditions.
Substitution: : The pyrazole ring is amenable to electrophilic and nucleophilic substitution reactions.
Oxidation Reagents: : m-CPBA, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: : Nucleophiles like amines or electrophiles like halogens.
Major Products: The major products of these reactions include oxidized thiophene derivatives, reduced cyclopropyl groups, and substituted pyrazole compounds, each with potential unique properties.
Scientific Research Applications
Chemistry: The compound's unique structure allows for its use as an intermediate in organic synthesis, enabling the construction of complex molecules.
Biology and Medicine: In medicinal chemistry, it may serve as a lead compound for designing drugs targeting specific enzymes or receptors, owing to its diverse functional groups.
Industry: In the industrial sector, this compound can be utilized in materials science for developing new polymers or as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action depends largely on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or ion channels.
Pathways Involved: : Potential to inhibit or activate specific signaling pathways, contributing to therapeutic effects or biological functions.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(5-cyclopropyl-3-(2-pyridinyl)-1H-pyrazol-1-yl)ethyl)benzamide
N-(2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
This compound thus holds significant promise in various scientific and industrial fields, meriting further exploration and utilization.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(16-4-2-10-23-16)18-7-8-20-14(12-5-6-12)11-13(19-20)15-3-1-9-22-15/h1-4,9-12H,5-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQONIYJWBXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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